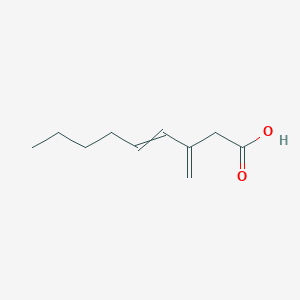

3-Methylidenenon-4-enoic acid

Description

Contextualizing Methyl-Branched Unsaturated Carboxylic Acids in Organic Chemistry

Methyl-branched unsaturated carboxylic acids are a diverse group of organic molecules characterized by a carbon chain containing at least one methyl group as a branch, one or more carbon-carbon double bonds, and a terminal carboxyl group (-COOH). These structural features impart unique physicochemical properties that distinguish them from their linear counterparts.

The presence of a methyl branch influences the molecule's steric and electronic properties. It can affect the packing of molecules in the solid state, often leading to lower melting points compared to straight-chain acids. In a biological context, methyl branching can influence the fluidity of cell membranes.

Unsaturated carboxylic acids, those containing double bonds, exhibit reactivity associated with both the alkene and the carboxylic acid functionalities. The position of the double bond relative to the carboxyl group is crucial in determining the molecule's chemical behavior. When the double bond is in conjugation with the carboxyl group, it leads to specific electronic effects that influence its reactivity.

Significance of Conjugated Diene and Carboxylic Acid Functionalities in Chemical Synthesis

The combination of a conjugated diene and a carboxylic acid in a single molecule, as is the case with 3-Methylidenenon-4-enoic acid, creates a versatile building block for organic synthesis.

Conjugated Diene: A conjugated diene system, where two double bonds are separated by a single bond, is a key functional group in a variety of chemical reactions. Most notably, it can participate in pericyclic reactions such as the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. The reactivity and regioselectivity of these reactions are influenced by the substituents on the diene.

Carboxylic Acid: The carboxylic acid group is one of the most important functional groups in organic chemistry. It is acidic and can be converted into a wide array of other functional groups, including esters, amides, acid halides, and anhydrides. This versatility makes carboxylic acids crucial starting materials for the synthesis of more complex molecules. The presence of the carboxyl group also enhances water solubility, a property that can be advantageous in certain reaction conditions.

The interplay between the conjugated diene and the carboxylic acid functionalities allows for a wide range of synthetic transformations, making molecules with this structural motif valuable intermediates in the synthesis of natural products, pharmaceuticals, and polymers.

Overview of Current Research Trajectories Pertaining to this compound and Structurally Related Analogues

While specific research on this compound is limited, research on structurally related methyl-branched and conjugated unsaturated fatty acids is active and follows several key trajectories:

Natural Product Synthesis: Many natural products with interesting biological activities contain methyl-branched and unsaturated acyl chains. Researchers are actively developing synthetic routes to these molecules, often utilizing building blocks with similar structural features to this compound.

Biological Activity Studies: Methyl-branched unsaturated fatty acids are known to play roles in various biological processes. Research is ongoing to understand their effects on cell membranes, their potential as signaling molecules, and their antimicrobial or cytotoxic activities. For instance, some branched-chain fatty acids have been shown to modulate the fluidity of lipid bilayers.

Development of Novel Materials: The unique structural properties of these molecules make them interesting candidates for the development of new polymers and other materials. The conjugated diene moiety can be used for polymerization reactions, leading to materials with specific thermal and mechanical properties.

The study of analogues of this compound contributes to a broader understanding of how methyl branching and conjugation influence the chemical and biological properties of unsaturated carboxylic acids.

Data on Structurally Related Compounds

Due to the lack of specific experimental data for this compound, the following tables provide computed physicochemical properties for structurally related nonadienoic acid isomers. This data can offer an approximation of the expected properties for compounds in this class.

Table 1: Computed Physicochemical Properties of Nonadienoic Acid Isomers

| Property | (2Z,4E)-nonadienoic acid | (2E,6Z)-nonadienoic acid | 5,7-Nonadienoic acid |

|---|---|---|---|

| Molecular Formula | C₉H₁₄O₂ | C₉H₁₄O₂ | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol | 154.21 g/mol | 154.21 g/mol |

| XLogP3 | 2.8 | 2.3 | Not Available |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 5 | 5 | 5 |

| Exact Mass | 154.099379685 Da | 154.099379685 Da | 154.099379685 Da |

| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų |

Data sourced from PubChem. researchgate.netnih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

90252-86-1 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

3-methylidenenon-4-enoic acid |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-7-9(2)8-10(11)12/h6-7H,2-5,8H2,1H3,(H,11,12) |

InChI Key |

MWMREZKSGLYYEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC(=C)CC(=O)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of 3 Methylidenenon 4 Enoic Acid

IUPAC Systematic Naming Conventions for Complex Unsaturated Fatty Acids

The systematic naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) provides a clear and unambiguous method for communicating their chemical structures. cuyamaca.eduwikipedia.org For a molecule such as 3-Methylidenenon-4-enoic acid, the name is deconstructed as follows:

Parent Chain : The suffix "-oic acid" identifies the principal functional group as a carboxylic acid. The term "non" indicates that the longest continuous carbon chain containing this functional group consists of nine carbon atoms. Thus, the parent structure is a nonanoic acid.

Unsaturation : The "-en-" infix in "-enoic acid" signifies the presence of a carbon-carbon double bond within the parent chain. The number "4-" preceding it specifies that this double bond is located between the fourth and fifth carbon atoms (C4 and C5), with numbering starting from the carboxylic acid carbon (C1).

Substituent : The prefix "3-methylidene" indicates a substituent at the third carbon atom (C3). A methylidene group is a two-carbon substituent connected to the parent chain by a double bond (=CH₂).

Therefore, the IUPAC name "this compound" describes a nine-carbon carboxylic acid with a double bond between C4 and C5 and a methylidene group attached to C3.

Table 1: Breakdown of the IUPAC Name for this compound

| Component | Meaning |

| non | Nine carbon atoms in the parent chain. |

| -en- | Indicates the presence of a C=C double bond. |

| 4- | The position of the double bond (between C4 and C5). |

| -oic acid | The principal functional group is a carboxylic acid. |

| methylidene | A =CH₂ substituent. |

| 3- | The position of the methylidene substituent. |

Analysis of Potential Stereoisomers (E/Z Isomerism and Chiral Centers) within the this compound Structure

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. For this compound, two main types of stereoisomerism are considered: E/Z isomerism and enantiomerism arising from chiral centers.

E/Z Isomerism : The double bond between C4 and C5 in this compound is a site for potential geometric isomerism. This arises because rotation around the double bond is restricted. To determine if E/Z isomers exist, the substituents on each carbon of the double bond are assigned priorities based on the Cahn-Ingold-Prelog (CIP) rules.

At C4, the attached groups are a hydrogen atom and the -C(=CH₂)-CH₂-COOH group.

At C5, the attached groups are a hydrogen atom and a -CH₂-CH₂-CH₂-CH₃ (butyl) group.

Since both C4 and C5 are attached to two different groups, E/Z isomerism is possible.

(E)-isomer : The higher priority groups on C4 and C5 are on opposite sides of the double bond.

(Z)-isomer : The higher priority groups on C4 and C5 are on the same side of the double bond.

Chiral Centers : A chiral center is typically a carbon atom bonded to four different substituent groups. A thorough examination of the structure of this compound reveals the absence of any chiral centers. The sp²-hybridized carbons of the double bonds (C3, C4, and C5) are not chiral. All other sp³-hybridized carbons in the chain are bonded to at least two hydrogen atoms, and are therefore not chiral. Consequently, this compound does not exhibit enantiomerism.

Table 2: Potential Stereoisomers of this compound

| Isomer | Description |

| (4E)-3-Methylidenenon-4-enoic acid | The geometric isomer where the high-priority groups on C4 and C5 are on opposite sides of the double bond. |

| (4Z)-3-Methylidenenon-4-enoic acid | The geometric isomer where the high-priority groups on C4 and C5 are on the same side of the double bond. |

Spectroscopic and Chiroptical Methodologies for Stereochemical Assignment in Branched Unsaturated Carboxylic Acids

The structural elucidation and stereochemical assignment of complex molecules like this compound rely on a suite of spectroscopic techniques.

Spectroscopic Methods for Structural Elucidation :

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon skeleton and the connectivity of atoms. For this compound, specific NMR experiments can distinguish between the (E) and (Z) isomers. For instance, the coupling constant (J-value) between the vinyl protons on C4 and C5 is typically larger in the E-isomer than in the Z-isomer. Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations that help to establish the relative positions of atoms and thus the geometry of the double bond.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and the C=C stretches of the alkene and methylidene groups (~1640-1680 cm⁻¹).

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm the molecular formula and aspects of the structure.

Table 3: Illustrative Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals for the carboxylic acid proton, vinyl protons at C4 and C5, methylidene protons at C3, and aliphatic protons of the butyl chain. |

| ¹³C NMR | Signals for the carboxyl carbon, sp² carbons of the double bonds, and sp³ carbons of the aliphatic chain. |

| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1710 (C=O stretch), ~1650 (C=C stretch). |

| High-Resolution MS | Accurate mass measurement to confirm the elemental composition (C₁₀H₁₆O₂). |

Chiroptical Methodologies :

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the stereochemistry of chiral molecules. nih.govnih.govrsc.org Although this compound itself is not chiral, these methods are crucial for the analysis of similar branched unsaturated carboxylic acids that do possess chiral centers. nih.gov

Optical Rotatory Dispersion (ORD) : Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Circular Dichroism (CD) : Measures the differential absorption of left and right circularly polarized light. nih.govnih.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around a chromophore. For chiral carboxylic acids, derivatization can sometimes be employed to enhance the CD signal and facilitate analysis. acs.org

For a hypothetical chiral analog of this compound, ORD and CD spectroscopy, often in conjunction with quantum chemical calculations, would be the definitive methods for assigning the absolute configuration (R/S) of its stereocenters. nih.gov

Advanced Synthetic Methodologies for 3 Methylidenenon 4 Enoic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation Leading to the Nonene Backbone

The construction of the nine-carbon backbone of 3-methylidenenon-4-enoic acid with its characteristic methylidene and unsaturated functionalities requires a strategic combination of carbon-carbon bond-forming reactions.

Olefin Metathesis Approaches to Introduce the Methylidene Group

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. beilstein-journals.org While traditionally used for the synthesis of internal olefins, modifications of this reaction can be envisioned for the introduction of a terminal methylidene group. One potential strategy involves a cross-metathesis reaction. For instance, a precursor containing the non-4-enoic acid moiety could be reacted with a simple olefin like ethylene (B1197577) in the presence of a suitable ruthenium-based catalyst, such as a Grubbs-type or Hoveyda-Grubbs catalyst, to generate the terminal methylidene group. nih.govximo-inc.com The choice of catalyst is critical, as the presence of the carboxylic acid functionality can inhibit catalyst activity. ximo-inc.com However, recent advancements have led to the development of more robust catalysts that tolerate polar functional groups. ximo-inc.com

Another approach is the use of reagents that deliver a methylene (B1212753) group. The Wittig reaction, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is a classic and reliable method for converting a ketone into a terminal alkene. wikipedia.orglibretexts.orgchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com In a synthetic route to this compound, a key intermediate would be a β-keto ester. This intermediate could be subjected to a Wittig reaction to install the methylidene group at the C3 position.

Similarly, the Julia-Kocienski olefination offers a valuable alternative for methylenation. researchgate.netoregonstate.edualfa-chemistry.comorganic-chemistry.orgacs.org This reaction, which involves the reaction of a carbonyl compound with a heteroaryl sulfone, is known for its high E-selectivity in many cases, although for terminal olefin formation, this is less of a concern. The mild conditions and tolerance of various functional groups make it a suitable candidate for complex syntheses.

| Olefination Method | Reagent/Catalyst | Precursor Functional Group | Typical Yield |

| Cross-Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | Alkene | Variable |

| Wittig Reaction | Methylenetriphenylphosphorane | Ketone | Good to Excellent wikipedia.orglibretexts.org |

| Julia-Kocienski Olefination | Heteroaryl methyl sulfone | Ketone/Aldehyde | Good to Excellent researchgate.netacs.org |

Targeted Condensation and Alkylation Reactions for Carboxylic Acid Chain Elongation

Building the carbon chain to the required nine-carbon length with the carboxylic acid at one terminus can be achieved through various condensation and alkylation strategies. The malonic ester synthesis is a well-established method for elongating a carbon chain by two atoms and introducing a carboxylic acid group.

A plausible route to a precursor for this compound could involve the alkylation of a suitable enolate. For instance, a five-carbon fragment could be coupled with a four-carbon fragment containing the latent carboxylic acid functionality. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura nih.govlibretexts.orgresearchgate.netacs.org or Negishi wikipedia.orgpnas.orgresearchgate.netdicp.ac.cnmdpi.com couplings, are exceptionally powerful for creating carbon-carbon bonds between sp²-hybridized centers. A strategy could involve the coupling of a vinylboronic acid or a vinylzinc reagent (representing the C4-C9 fragment) with a suitable halo-substituted C3 fragment that already contains the carboxylic acid or a precursor group.

Stereoselective Synthesis of this compound

Achieving the desired stereochemistry at the C3 position (if a chiral center is introduced prior to methylidene formation) and controlling the geometry of the double bond at C4 are critical aspects of the synthesis.

Diastereoselective and Enantioselective Routes to Chiral Centers

If a chiral precursor is used before the introduction of the methylidene group, for example, a 3-hydroxy or 3-alkyl substituted intermediate, its stereochemistry can be controlled through asymmetric synthesis. Diastereoselective alkylation of chiral enolates is a powerful strategy. rsc.orguwo.cascielo.org.mxacs.orgresearchgate.netacs.orgnih.govnih.govrsc.org By employing a chiral auxiliary attached to the carboxylic acid precursor, the approach of an electrophile can be directed to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

For instance, Evans oxazolidinone auxiliaries are widely used to direct the alkylation of carboxylic acid derivatives with high diastereoselectivity. researchgate.net An N-acyl oxazolidinone derived from a precursor to the non-4-enoic acid could be deprotonated to form a Z-enolate, which would then react with an electrophile from the less hindered face to set the desired stereocenter.

| Asymmetric Method | Key Feature | Expected Diastereomeric Excess (d.e.) |

| Chiral Auxiliary-Directed Alkylation | Use of removable chiral auxiliaries (e.g., Evans oxazolidinones) | >90% researchgate.netnih.gov |

| Substrate-Controlled Epoxidation | Directed epoxidation of a chiral allylic alcohol | High |

Control of Olefin Geometry (E/Z) in the 4-Enoic Acid Moiety

The geometry of the double bond at the C4 position is a crucial feature of the target molecule. Several synthetic methods offer excellent control over alkene stereochemistry. Palladium-catalyzed cross-coupling reactions are particularly noteworthy in this regard. The Negishi and Suzuki couplings, for example, are known to proceed with retention of the double bond geometry of the vinylmetallic and vinyl halide coupling partners. pnas.orgnih.gov Therefore, by starting with stereochemically pure vinyl precursors, the desired E or Z geometry of the 4-enoic acid moiety can be reliably established.

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for the stereoselective synthesis of alkenes, typically favoring the formation of (E)-alkenes. researchgate.net By reacting a suitable phosphonate (B1237965) ylide with an aldehyde precursor, the C4-C5 double bond can be constructed with high E-selectivity. Conversely, the Still-Gennari modification of the HWE reaction can be employed to favor the formation of (Z)-alkenes.

| Method | Typical Selectivity | Key Reactants |

| Negishi Coupling | High retention of stereochemistry | Vinylzinc and Vinyl Halide pnas.orgnih.gov |

| Suzuki Coupling | High retention of stereochemistry | Vinylboronic acid and Vinyl Halide nih.gov |

| Horner-Wadsworth-Emmons | High E-selectivity | Phosphonate ylide and Aldehyde researchgate.net |

| Still-Gennari Olefination | High Z-selectivity | Bis(trifluoroethyl)phosphonate ylide and Aldehyde |

Refined Isolation and Purification Techniques for Novel Unsaturated Fatty Acids in Research Contexts

The isolation and purification of volatile fatty acids (VFAs) like this compound from complex reaction mixtures require specialized techniques due to their physical properties. encyclopedia.pubacs.orgnih.govresearchgate.netutwente.nl Traditional methods such as distillation can be challenging for small-scale research applications and may lead to decomposition of thermally sensitive unsaturated compounds.

Liquid-liquid extraction (LLE) is a common primary purification step. encyclopedia.pub The choice of solvent is crucial to selectively extract the fatty acid from the reaction medium. Subsequent purification often involves chromatographic methods. Adsorption chromatography using materials like silica (B1680970) gel or activated carbon can be effective. acs.orgnih.gov For instance, ion-exchange resins can selectively bind the carboxylic acid, allowing for its separation from neutral byproducts. acs.org The adsorbed fatty acid can then be eluted with a suitable solvent.

For achieving high purity, high-performance liquid chromatography (HPLC) is often the method of choice. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly well-suited for the purification of fatty acids. By carefully selecting the column and optimizing the mobile phase composition, it is possible to separate the target compound from closely related impurities, including stereoisomers.

| Technique | Principle | Application |

| Liquid-Liquid Extraction | Differential solubility | Initial separation from reaction mixture encyclopedia.pub |

| Adsorption Chromatography | Selective binding to a solid support | Removal of major impurities acs.orgnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | High-purity isolation, separation of isomers |

Chemical Reactivity and Derivatization Studies of 3 Methylidenenon 4 Enoic Acid

Reactions Involving the Carboxylic Acid Functionality (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to yield esters, amides, and alcohols.

Esterification: 3-Methylidenenon-4-enoic acid is expected to react with alcohols in the presence of an acid catalyst to form the corresponding esters. The trifluoroacetic anhydride (B1165640) (TFAA) "impelling" method is one such procedure that has been successfully used for the esterification of wood with unsaturated carboxylic acids. kyoto-u.ac.jpcore.ac.uk Another approach involves the use of 1,3-dicyclohexylcarbodiimide (DCC) and a tertiary amine, which can be enhanced by microwave irradiation. oup.com To prevent discoloration of the esterification products, sterically hindered phenols and partially esterified phosphoric acids can be employed as additives. justia.com

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is a common transformation. This can be achieved using coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which allows for the reaction to proceed under mild conditions. researchgate.net Other efficient methods include the use of ynoates as coupling reagents or catalyst-free methods at higher temperatures in solvents like DMSO. rsc.orgacs.org Copper-hydride catalyzed reductive amidation has also been shown to be effective for α,β-unsaturated carboxylic acids. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. chemistrysteps.com Alternatively, a two-step process involving activation of the carboxylic acid with a reagent like cyanuric chloride followed by reduction with a milder reducing agent such as borohydride (B1222165) exchange resin (BER) can also yield the corresponding alcohol. jocpr.com Biocatalytic methods using carboxylic acid reductase (CAR) enzymes offer a green alternative for the reduction of α,β-unsaturated carboxylic acids to allylic alcohols. rsc.orgrsc.org

| Reaction | Reagents and Conditions | Expected Product | Reference |

| Esterification | Alcohol, Acid Catalyst (e.g., TFAA) | Ester | kyoto-u.ac.jpcore.ac.uk |

| Amidation | Amine, Coupling Agent (e.g., HBTU, DCC) | Amide | nih.govresearchgate.net |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ | Primary Alcohol | chemistrysteps.com |

Transformations of the Methylidene Group (e.g., Hydrogenation, Epoxidation, Cycloadditions)

The methylidene group, being part of a conjugated diene system, is expected to be a reactive site for various addition reactions.

Hydrogenation: Selective hydrogenation of the conjugated diene system can be achieved using various catalysts. Palladium nanoparticles capped with octanethiolate ligands have been shown to selectively hydrogenate conjugated dienes to monoenes. nih.gov Similarly, palladium ferrocenyl amine sulfide (B99878) complexes can be used for the homogeneous hydrogenation of conjugated dienes. researchgate.net Rhodium-based catalysts have also been developed for the site-selective mono-hydrogenation of electron-poor dienes. researchgate.netnih.gov Nickel-based catalysts can also be employed for the selective hydrogenation of dienes in mixed hydrocarbon streams. google.com

Epoxidation: The methylidene group is susceptible to epoxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. In a conjugated system, the more electron-rich double bond is generally epoxidized preferentially.

Cycloadditions: The conjugated diene structure of the methylidene and the 4-enoic double bond makes it a suitable candidate for Diels-Alder reactions. wikipedia.orglibretexts.orgsigmaaldrich.com This [4+2] cycloaddition reaction with a dienophile, such as an alkene or alkyne, would lead to the formation of a six-membered ring. ucalgary.caorganic-chemistry.org The reaction is typically favored by electron-withdrawing groups on the dienophile and electron-donating groups on the diene.

| Reaction | Reagents and Conditions | Expected Product | Reference |

| Hydrogenation | H₂, Pd or Rh catalyst | Partially saturated acid | nih.govresearchgate.net |

| Epoxidation | m-CPBA | Epoxidized acid | N/A |

| Cycloaddition (Diels-Alder) | Dienophile, heat | Cyclohexene derivative | wikipedia.orglibretexts.orgsigmaaldrich.com |

Reactivity of the 4-Enoic Double Bond (e.g., Electrophilic Additions, Oxidation, Isomerization)

The isolated double bond at the 4-position is expected to undergo typical alkene reactions.

Electrophilic Additions: The non-conjugated double bond can react with electrophiles. For instance, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). makingmolecules.combyjus.com In the context of an unsaturated carboxylic acid, the addition of a proton to the double bond can lead to the formation of a carbocation that can be trapped by the internal carboxyl group, forming a lactone. libretexts.org

Oxidation: The 4-enoic double bond can be oxidized. libretexts.org In the presence of reagents like potassium permanganate (B83412) under acidic conditions, this can lead to cleavage of the double bond, forming a ketone or a carboxylic acid. byjus.com The oxidation of non-conjugated double bonds in the presence of a cobalt catalyst has also been studied. researchgate.nettue.nl

Isomerization: The position of the double bonds can potentially be isomerized under certain conditions. For instance, thiyl radicals can catalyze the cis-trans isomerization of polyunsaturated fatty acids. acs.org The isomerization of linoleic and linolenic acids during deodorization processes has also been modeled. researchgate.net Furthermore, light exposure in the presence of a monoclonal antibody has been shown to induce cis/trans isomerization of unsaturated fatty acids. nih.gov

| Reaction | Reagents and Conditions | Expected Product | Reference |

| Electrophilic Addition (Hydrohalogenation) | HX (e.g., HBr) | Halogenated acid | makingmolecules.combyjus.com |

| Oxidation (Cleavage) | KMnO₄, H⁺ | Ketone or Carboxylic Acid | byjus.com |

| Isomerization | Thiyl radicals, heat, or light | Isomerized acid | acs.orgresearchgate.netnih.gov |

Intramolecular Cyclization and Rearrangement Pathways of this compound Scaffolds

The presence of both a carboxylic acid and unsaturation allows for various intramolecular reactions.

Lactonization: As mentioned earlier, acid-catalyzed intramolecular cyclization can lead to the formation of lactones. libretexts.org This is particularly favorable when five- or six-membered rings can be formed. Oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents is an efficient method for synthesizing 4-substituted furan-2-ones. organic-chemistry.org

Halolactonization: In the presence of a halogen (like iodine) and a base, unsaturated carboxylic acids can undergo halolactonization to form a halogenated lactone. For instance, intramolecular fluorocyclizations of unsaturated carboxylic acids have been achieved using a hypervalent fluoroiodane reagent. nih.govpsu.edu

Other Cyclizations: Gold-catalyzed intramolecular cyclization of γ-acetylenic carboxylic acids has been shown to produce 5-exo-alkylidene-butyrolactones. semanticscholar.org Iron-catalyzed radical annulation of unsaturated carboxylic acids with disulfides is another pathway to synthesize γ-lactones. researchgate.net

| Reaction | Reagents and Conditions | Expected Product | Reference |

| Lactonization (acid-catalyzed) | Acid catalyst | Lactone | libretexts.org |

| Iodolactonization | I₂, NaHCO₃ | Iodolactone | N/A |

| Fluorolactonization | Fluoroiodane reagent, AgBF₄ | Fluorinated lactone | nih.govpsu.edu |

Synthesis of Advanced Derivatives for Specific Academic Research Applications (e.g., Molecular Probes)

While no specific research on this compound as a molecular probe exists, its carboxylic acid functionality provides a convenient handle for the attachment of fluorophores to create such probes.

The synthesis of fluorescent molecular probes often involves the coupling of a molecule of interest to a fluorescent dye. The carboxylic acid group of this compound can be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with an amine-functionalized fluorophore to form a stable amide linkage.

Examples of fluorophores that could be conjugated to this compound include coumarin (B35378) derivatives, which have been used to label lysine, and fluorescein (B123965) derivatives. nih.govacs.org The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, for a specific imaging application. For instance, monofluorinated 7-hydroxycoumarin-3-carboxamides have been synthesized as cell-permeable fluorescent molecular probes. nih.govacs.org Chiral fluorescent probes based on a BINOL framework have also been developed for the enantioselective recognition of amino acids. rsc.org

| Derivative Type | Synthetic Strategy | Potential Application | Reference |

| Fluorescent Probe | 1. Activation of carboxylic acid (e.g., to NHS ester) 2. Coupling with an amine-functionalized fluorophore | Cellular imaging, target engagement studies | nih.govacs.orgnih.govacs.org |

Theoretical and Computational Investigations of 3 Methylidenenon 4 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. For 3-Methylidenenon-4-enoic acid, these calculations reveal how the interplay between the carboxylic acid function and the two double bonds influences its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). tandfonline.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap generally implies higher reactivity. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value | Unit | Formula |

| HOMO Energy (EHOMO) | -6.85 | eV | - |

| LUMO Energy (ELUMO) | -0.98 | eV | - |

| Energy Gap (ΔE) | 5.87 | eV | ELUMO - EHOMO |

| Ionization Potential (I) | 6.85 | eV | -EHOMO |

| Electron Affinity (A) | 0.98 | eV | -ELUMO |

| Electronegativity (χ) | 3.915 | eV | (I + A) / 2 |

| Chemical Hardness (η) | 2.935 | eV | (I - A) / 2 |

| Chemical Softness (S) | 0.341 | eV-1 | 1 / η |

| Electrophilicity Index (ω) | 2.61 | eV | χ² / (2η) |

Calculations performed at the B3LYP/6-31G(d) level of theory.

The analysis indicates that this compound, with an electrophilicity index of 2.61 eV, can be classified as a strong electrophile. mdpi.com The HOMO is likely localized over the C4=C5 double bond and the non-bonding oxygen of the carboxyl group, while the LUMO is expected to be distributed over the conjugated C3=CH₂ and C=O system, indicating these are the primary sites for nucleophilic attack.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing crucial insights into its intermolecular interaction patterns. wuxiapptec.com The ESP map is color-coded, with red indicating regions of negative potential (electron-rich, attractive to positive charges) and blue indicating regions of positive potential (electron-poor, attractive to negative charges). wuxiapptec.com

For this compound, the ESP map would show:

Highly Negative Potential (Red): Concentrated on the two oxygen atoms of the carboxyl group, due to their high electronegativity. These sites are the primary centers for hydrogen bond acceptance and interaction with electrophiles.

Highly Positive Potential (Blue): Located on the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation and hydrogen bond donation. mdpi.com

Moderately Negative Potential (Yellow/Green): Distributed across the π-systems of the two double bonds (C3=CH₂ and C4=C5), indicating their nucleophilic character and susceptibility to electrophilic attack. libretexts.org

This charge distribution is critical for understanding how the molecule interacts with other species, including solvents, catalysts, and biological receptors. The polarized nature of the carboxylic acid group strongly influences its solubility and binding behavior. shodor.org

Conformational Analysis and Energy Minimization of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com For this compound, significant conformational flexibility exists around the C2-C3, C5-C6, C6-C7, and C7-C8 single bonds. Identifying the lowest energy conformers is essential, as they represent the most populated and chemically relevant structures.

Computational energy minimization techniques can be used to explore the potential energy surface and identify stable conformers. The relative energies of these conformers are determined by a combination of steric hindrance and electronic effects.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~120° | ~180° (anti) | 0.00 |

| B | ~120° | ~60° (gauche) | 0.95 |

| C | ~-60° | ~180° (anti) | 1.50 |

| D | ~-60° | ~60° (gauche) | 2.45 |

Relative energies are illustrative and depend on the level of theory and solvent model used.

The most stable conformer (A) would likely feature an extended alkyl chain (anti-conformation) to minimize steric repulsion and a specific orientation of the carboxylic acid group relative to the adjacent double bond to optimize electronic conjugation. Other conformers, such as those with gauche interactions in the alkyl chain, would be slightly higher in energy. organicchemistrytutor.com

Computational Studies of Reaction Mechanisms Pertaining to this compound (e.g., Catalytic Pathways, Solvent Effects)

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. researchgate.net For this compound, a plausible reaction to study would be the electrophilic addition of an acid (e.g., HBr) across its conjugated diene system.

A computational study of this reaction would typically involve:

Reactant and Product Optimization: The geometries of the reactant (this compound and HBr) and the potential products (1,2- and 1,4-addition products) are optimized to find their minimum energy structures.

Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants to intermediates and the intermediates to products. The presence of a single imaginary frequency confirms a true transition state. nih.gov

Energy Profile Mapping: The energies of all stationary points (reactants, intermediates, transition states, products) are calculated to construct a reaction energy profile. This profile reveals the activation energies for each step, allowing for the determination of the rate-limiting step and the prediction of the major product (kinetic vs. thermodynamic). fiveable.me

Solvent Effects: The calculations would be repeated using a polarized continuum model (PCM) or an explicit solvent model to simulate the reaction in a specific solvent, as solvent can significantly alter reaction barriers and product stabilities. acs.org

For this compound, the investigation would focus on the regioselectivity of the initial protonation (at C2, C5, or the carbonyl oxygen) and the subsequent nucleophilic attack by Br⁻ on the resulting resonance-stabilized carbocation, leading to different possible products. acs.org

Molecular Dynamics Simulations to Explore Conformational Dynamics and Potential Binding Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, simulating the atomic motions over time. rsc.org An MD simulation of this compound, typically in a solvent like water, could provide insights into:

Conformational Dynamics: MD simulations can track the transitions between different conformers, revealing the flexibility of the alkyl chain and the rotational freedom around its single bonds. nih.gov This provides a more realistic picture of the molecule's structural ensemble than static energy minimization.

Solvent Structuring: The simulation would show how water molecules arrange around the carboxylic acid headgroup, forming stable hydrogen bond networks. rsc.org The hydrophobic alkyl tail would influence the local water structure, promoting aggregation in aqueous solution.

Binding Interactions: If a binding partner (e.g., an enzyme active site or a metal surface) is included in the simulation, MD can be used to explore potential binding modes. researchgate.net By calculating the interaction energies and analyzing the intermolecular contacts, one can predict the preferred binding orientation and estimate the binding affinity.

A typical MD simulation would use a classical force field (e.g., OPLS-AA or GAFF) to describe the interactions between atoms and a water model (e.g., SPC/E or TIP3P) for the solvent. rsc.org The simulation would run for tens to hundreds of nanoseconds to ensure adequate sampling of the conformational space.

Biochemical and Metabolic Research Perspectives on 3 Methylidenenon 4 Enoic Acid

Enzymatic Biosynthesis Pathways of Analogous Branched Unsaturated Fatty Acids in Model Organisms

The biosynthesis of a unique fatty acid like 3-methylidenenon-4-enoic acid, characterized by both a methylidene group at the C3 position and a double bond at the C4 position, is not described by common fatty acid synthesis pathways. However, its structure suggests a combination of enzymatic processes known for producing branched and unsaturated fatty acids. The fundamental pathway for fatty acid synthesis is catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). nih.govbyjus.com In most organisms, this process occurs in the cytosol and involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP). funaab.edu.nglibretexts.org

Characterization of Putative Biosynthetic Enzymes and Mechanistic Insights (e.g., Fatty Acid Synthases, Desaturases)

The formation of the nine-carbon backbone of this compound would likely follow the general principles of the FAS system. The introduction of the methyl branch at the C3 position, however, presents a unique challenge to standard biosynthesis. Typically, methyl branches are introduced by utilizing methylmalonyl-CoA instead of malonyl-CoA as the extender unit during elongation by a promiscuous fatty acid synthase. nih.govoup.com This mechanism, however, would place the methyl group at an even-numbered carbon position (e.g., C2, C4, C6) relative to the carboxyl end after the initial priming with acetyl-CoA.

The presence of a methylidene group at C3 is unusual. One potential, though speculative, pathway could involve a modification of an intermediate in the fatty acid synthesis cycle. For instance, an enzyme with novel activity could act on a β-ketoacyl-ACP or a trans-2-enoyl-ACP intermediate to introduce the methylidene group.

The unsaturation at the C4 position likely arises from the action of a fatty acid desaturase. These enzymes introduce double bonds into acyl chains. funaab.edu.ng In many bacteria, unsaturated fatty acids are synthesized anaerobically, where a key enzyme, FabA, a β-hydroxydecanoyl-ACP dehydrase/isomerase, creates a cis-double bond that is then elongated. nih.govwikipedia.org In eukaryotes and some bacteria, aerobic desaturation occurs, where membrane-bound desaturases introduce double bonds into completed fatty acyl-CoA chains. funaab.edu.ng Given the structure of this compound, a desaturase would likely act on a saturated nonanoyl-CoA or a related intermediate.

A summary of the key enzyme types potentially involved in the biosynthesis of analogous fatty acids is presented in Table 1.

| Enzyme Class | Function in Fatty Acid Biosynthesis | Putative Role in this compound Synthesis |

| Fatty Acid Synthase (FAS) | Catalyzes the iterative elongation of the fatty acid chain. nih.govbyjus.com | Synthesis of the nine-carbon backbone. |

| Acetyl-CoA Carboxylase (ACC) | Produces malonyl-CoA, the primary two-carbon donor for FAS. byjus.comnih.gov | Provides the building blocks for chain elongation. |

| Methylmalonyl-CoA producing enzymes | Provide methylmalonyl-CoA for the introduction of methyl branches. nih.govoup.com | A potential, though less direct, source for the methylidene carbon. |

| Fatty Acid Desaturases | Introduce double bonds into the acyl chain. funaab.edu.ng | Creation of the C4-C5 double bond. |

| Novel modifying enzymes | Unknown enzymes that could catalyze the formation of the C3-methylidene group. | Responsible for the unique methylidene structure. |

Metabolic Engineering Strategies for Biosynthesis in Microorganisms

The production of novel fatty acids like this compound in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae would necessitate significant metabolic engineering. nih.govmdpi.comresearchgate.net These strategies often focus on redirecting carbon flux towards fatty acid biosynthesis and introducing heterologous enzymes with desired specificities.

To produce a branched-chain fatty acid, a common strategy is to enhance the pool of alternative primer or extender units. For example, overexpressing genes for the synthesis of propionyl-CoA or methylmalonyl-CoA, along with a fatty acid synthase capable of utilizing these substrates, can lead to the production of methyl-branched fatty acids. mdpi.combeilstein-journals.org

For the synthesis of this compound, a multi-pronged engineering approach would be required:

Introducing Novel Enzymatic Activities: The key challenge would be the creation of the 3-methylidene group. This would likely require the discovery and introduction of a novel enzyme. Protein engineering of existing fatty acid-modifying enzymes could be a viable approach.

Controlling Unsaturation: The introduction of a specific desaturase that acts on a C9 acyl chain to produce a Δ4 double bond would be necessary. The expression of this desaturase would need to be balanced with the other pathway enzymes.

Optimizing the Host Strain: Deletion of competing pathways, such as those for fatty acid degradation (β-oxidation), can increase the final product titer. nih.gov Additionally, optimizing the expression levels of the biosynthetic genes is crucial for an efficient production pathway. sci-hub.se

In Vitro Metabolic Transformations of this compound in Cellular and Subcellular Systems

The metabolic fate of this compound in a non-clinical context would likely involve pathways responsible for the degradation of other fatty acids, particularly those with branching and unsaturation.

Investigation of β-Oxidation and α-Oxidation Pathway Substrates in Non-Clinical Models

The primary catabolic pathway for fatty acids is β-oxidation, which occurs in the mitochondria and peroxisomes. nih.govaocs.org This process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule. However, the structure of this compound, specifically the methylidene group at the C3 position, would likely hinder the standard β-oxidation process. The presence of a branch at the β-carbon (C3) prevents the formation of the 3-ketoacyl-CoA intermediate, a necessary step in the β-oxidation spiral. nih.gov

For fatty acids with a methyl group at the C3 position, such as phytanic acid, the cell employs an alternative pathway known as α-oxidation. nih.govnih.govresearchgate.net This process, which occurs in peroxisomes, involves the removal of a single carbon atom from the carboxyl end of the fatty acid. The α-oxidation of a 3-methyl-branched fatty acid typically proceeds through the following steps:

Activation to the corresponding acyl-CoA ester.

Hydroxylation at the α-carbon (C2) by phytanoyl-CoA hydroxylase (PAHX). nih.gov

Cleavage of the C1-C2 bond by a lyase, yielding a (n-1) aldehyde and formyl-CoA. nih.gov

Oxidation of the aldehyde to a carboxylic acid, which can then enter the β-oxidation pathway.

It is plausible that this compound would also be a substrate for α-oxidation to remove the C3-methylidene group before the remaining chain can be degraded by β-oxidation.

The double bond at the C4 position would also require the action of auxiliary enzymes during β-oxidation. For a Δ4 double bond, an enoyl-CoA isomerase would be needed to shift the position of the double bond to allow the hydratase step of β-oxidation to proceed. aocs.orglibretexts.org

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems in its Fate

In addition to α- and β-oxidation, cytochrome P450 (CYP) enzymes play a significant role in fatty acid metabolism. nih.govmdpi.comnih.gov Specifically, enzymes of the CYP4 family are known to catalyze the ω-hydroxylation of fatty acids, which involves the introduction of a hydroxyl group at the terminal methyl carbon. nih.govfrontiersin.org This initial hydroxylation is followed by further oxidation to a dicarboxylic acid, which can then be metabolized by peroxisomal β-oxidation. nih.govbyjus.com CYP4 enzymes have been shown to act on a variety of fatty acids, including saturated, unsaturated, and branched-chain fatty acids. nih.govfrontiersin.org Therefore, it is conceivable that this compound could be a substrate for ω-oxidation by CYP4 enzymes, providing an alternative metabolic route.

The potential metabolic pathways for this compound are summarized in Table 2.

| Metabolic Pathway | Key Enzymes | Putative Fate of this compound |

| α-Oxidation | Phytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyase nih.govresearchgate.net | Removal of the C1 carbon to bypass the C3-methylidene block for subsequent β-oxidation. |

| β-Oxidation | Acyl-CoA dehydrogenases, enoyl-CoA isomerase, etc. aocs.orglibretexts.org | Degradation of the fatty acid chain after initial modification by α-oxidation. |

| ω-Oxidation | Cytochrome P450 (CYP4 family) enzymes nih.govfrontiersin.orgbyjus.com | Hydroxylation at the terminal methyl group, leading to the formation of a dicarboxylic acid. |

Investigation of this compound as a Substrate or Modulator in Defined Biochemical Pathways (Non-Clinical Contexts)

Unsaturated and branched-chain fatty acids are not just metabolic fuels; they can also act as signaling molecules and modulators of various biochemical pathways. frontiersin.orgocl-journal.orgnih.govresearchgate.net They can influence cellular processes by altering membrane fluidity, serving as precursors for bioactive lipids, and regulating gene expression through interactions with nuclear receptors.

One of the key mechanisms by which fatty acids regulate gene expression is through the activation of peroxisome proliferator-activated receptors (PPARs). mdpi.com PPARs are a family of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. Upon activation, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Given its structure as a branched, unsaturated fatty acid, this compound could potentially act as a modulator of PPARs or other nuclear receptors. Its unique methylidene group might confer specific binding properties, leading to the activation or inhibition of pathways involved in lipid metabolism and inflammation. For example, some branched-chain fatty acids have been shown to have anti-inflammatory and lipid-lowering effects, which may be mediated through PPAR activation. ocl-journal.org

Further research in non-clinical models would be necessary to determine if this compound or its metabolites can bind to and activate nuclear receptors, and what the downstream consequences on gene expression and cellular metabolism would be.

With the current available information, it is not possible to generate an article about the chemical compound “this compound” that is compliant with the instructions.

Analytical Methodologies for the Research and Characterization of 3 Methylidenenon 4 Enoic Acid

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are indispensable for isolating a target analyte from a complex matrix, a common necessity in both synthetic chemistry and natural product analysis. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound like 3-Methylidenenon-4-enoic acid, which possesses a carboxylic acid group, direct analysis by GC-MS can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is a common prerequisite to increase volatility and improve chromatographic peak shape. sigmaaldrich.com Esterification to a more volatile form, such as a methyl or trimethylsilyl (B98337) (TMS) ester, is a standard approach. sigmaaldrich.comjfda-online.com

The derivatized this compound would then be introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, aiding in identification. nih.govjapsonline.com The resulting mass spectrum, characterized by the molecular ion peak and specific fragmentation patterns, serves as a chemical fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds, making it a powerful tool for the direct analysis of this compound without the need for derivatization. nih.govsaspublishers.com Reversed-phase chromatography would likely be the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the compound's hydrophobicity.

The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. currenta.de This is crucial for obtaining the accurate molecular weight of the compound. LC coupled with tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information through controlled fragmentation of the parent ion. nih.gov

A comparison of typical parameters for these techniques is presented below:

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Sample Volatility | High volatility required (derivatization often necessary for polar compounds) | Wide range of volatilities, suitable for non-volatile compounds |

| Derivatization | Frequently required for polar functional groups like carboxylic acids | Often not required |

| Ionization Technique | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Separation Principle | Partitioning based on boiling point and polarity | Partitioning based on polarity/hydrophobicity |

| Typical Application | Analysis of volatile and semi-volatile compounds | Analysis of a broad range of compounds, including polar and non-volatile ones |

High-Resolution Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Raman Spectroscopy)

Spectroscopic techniques are vital for the detailed structural elucidation of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise structure of an organic molecule. libretexts.org For this compound, ¹H NMR and ¹³C NMR would provide a wealth of information.

¹H NMR: Would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the carboxylic acid proton, the vinyl protons of the methylidene and non-4-ene groups, and the aliphatic protons.

¹³C NMR: Would indicate the number of unique carbon atoms and their chemical nature (e.g., carbonyl, alkene, aliphatic). magritek.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the complete bonding framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹) libretexts.org

C=O stretch of the carboxylic acid (a strong, sharp band around 1700-1725 cm⁻¹) libretexts.org

C=C stretches of the alkene and methylidene groups (around 1640-1680 cm⁻¹)

C-H stretches of the sp² and sp³ hybridized carbons

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds. libretexts.org It would be useful for confirming the C=C bonds in the carbon skeleton of this compound. The symmetric vibrations of the double bonds would produce distinct signals in the Raman spectrum. spectroscopyonline.com

| Spectroscopic Technique | Information Provided | Expected Signals for this compound |

| ¹H NMR | Proton environment, connectivity, and count | Signals for carboxylic acid OH, vinyl H, and aliphatic H |

| ¹³C NMR | Carbon environment and count | Signals for carbonyl C, alkene C, and aliphatic C |

| Infrared (IR) | Functional groups | O-H stretch, C=O stretch, C=C stretch |

| Raman | Molecular vibrations, especially non-polar bonds | Strong C=C stretching signals |

Advanced Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Modern mass spectrometry offers more than just molecular weight determination; it is a powerful tool for detailed structural analysis and precise quantification. pioneerpublisher.compioneerpublisher.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry provide extremely accurate mass measurements. currenta.de This high mass accuracy allows for the determination of the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). mdpi.com The resulting fragment ions provide valuable information about the molecule's structure. For instance, the fragmentation pattern can help to locate the positions of the double bonds and the methylidene group. nih.gov This technique is crucial for differentiating between isomers.

Quantitative Analysis: Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is a gold standard for quantitative analysis. nih.gov By using an isotopically labeled internal standard of this compound, highly accurate and precise measurements of its concentration in various samples can be achieved through methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.govjfda-online.com

Development and Application of Hyphenated Techniques for Complex Mixture Analysis in Biological Samples

The analysis of this compound within a biological matrix, such as plasma, urine, or tissue extracts, presents significant challenges due to the complexity of these samples. Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, are essential for such analyses. nih.govchemijournal.com

The combination of liquid chromatography with multiple detectors, such as LC-MS-NMR, represents a powerful, albeit technically complex, approach. saspublishers.comresearchgate.net In such a setup, the LC system separates the components of the biological extract. The eluent is then split, with a portion directed to the mass spectrometer for molecular weight and quantitative information, and another portion to the NMR spectrometer for detailed structural confirmation. researchgate.net This can be particularly useful for the de novo identification of metabolites in complex mixtures without the need for extensive purification.

Further advancements include the coupling of ion mobility spectrometry (IMS) with LC-MS. LC-IMS-MS adds another dimension of separation based on the ion's size, shape, and charge, which can help to resolve isomeric compounds and reduce background noise, thereby increasing the sensitivity and specificity of the analysis for compounds like this compound in intricate biological samples. mdpi.com The development of these multi-dimensional analytical platforms is crucial for advancing fields like metabolomics, where the comprehensive profiling of endogenous and exogenous compounds is the primary goal.

Future Directions and Emerging Research Avenues for 3 Methylidenenon 4 Enoic Acid

Development of Novel Chemo-Enzymatic Synthesis Routes

The synthesis of structurally complex fatty acids like 3-Methylidenenon-4-enoic acid often requires a multi-step approach that can be streamlined by combining chemical and enzymatic methods. Chemo-enzymatic synthesis offers the advantages of high stereospecificity and milder reaction conditions from enzymes, coupled with the broad reaction scope of traditional organic chemistry. psu.edu Future research could focus on developing a robust pathway for producing this compound.

A potential chemo-enzymatic route could involve several key steps. For instance, enzymes like lipases, known for their stability in organic solvents, could be employed for selective transformations. frontiersin.org A hypothetical synthesis might start with a commercially available precursor, which is first modified using chemical methods to introduce a key functional group. An enzymatic step, for example using a lipase (B570770) from Candida antarctica (CALB), could then perform a highly selective reaction, such as a kinetic resolution of a racemic intermediate, to yield an enantiopure product. mdpi.com Subsequent chemical steps could then complete the carbon backbone and introduce the required double bonds.

Table 1: Hypothetical Chemo-Enzymatic Synthesis Steps for this compound

| Step | Reaction Type | Potential Catalyst/Reagent | Purpose |

| 1 | Epoxidation & Hydrolysis | Lipase-catalyzed | Creation of a vicinal diol from a propenyl precursor. frontiersin.org |

| 2 | Kinetic Resolution | Lipase B from Candida antarctica (CALB) | Separation of enantiomers to ensure stereochemical purity. mdpi.com |

| 3 | Oxidation | Chemical Oxidant (e.g., PCC) | Conversion of a hydroxyl group to a ketone. |

| 4 | Wittig Reaction | Phosphonium Ylide | Introduction of the methylidene group at the C-3 position. |

| 5 | Dehydration | Acid Catalyst | Formation of the C-4 double bond. |

Exploration of Bio-Inspired Synthetic Strategies for Complex Branched Fatty Acids

Nature has evolved sophisticated enzymatic machinery for the synthesis of a vast array of fatty acids, including those with branches and unsaturations. wikipedia.org Exploring these biological pathways can inspire novel strategies for producing complex molecules like this compound. The biosynthesis of branched-chain fatty acids (BCFAs) in bacteria, for instance, utilizes primers derived from branched-chain amino acids like valine, leucine, and isoleucine. nih.gov

Metabolic engineering of microbial hosts such as Escherichia coli or Pichia pastoris is a powerful approach to harness these natural pathways. d-nb.info By overexpressing specific genes and modifying metabolic fluxes, it may be possible to program these microorganisms to produce the target molecule. For example, the promiscuity of fatty acid synthase (FASN) can be exploited; this enzyme complex normally uses acetyl-CoA and malonyl-CoA but can sometimes incorporate other substrates like methylmalonyl-CoA to create methyl-branched chains. nih.govnih.gov Engineering a pathway that provides a specific, unusual precursor to the FASN machinery could be a viable strategy.

Furthermore, the introduction of double bonds is typically catalyzed by desaturase enzymes. nih.govnih.gov A bio-inspired strategy could involve identifying or engineering a desaturase with the correct regioselectivity to introduce the double bond at the C-4 position after the initial carbon chain is assembled.

Table 2: Bio-Inspired Synthesis Concepts

| Concept | Key Biological Component | Potential Application for this compound |

| Primer Engineering | Branched-chain α-keto acid decarboxylase (BCKA) | Engineering the BCKA pathway to provide a novel starter unit for fatty acid synthesis. wikipedia.orgnih.gov |

| Enzyme Promiscuity | Fatty Acid Synthase (FASN) | Exploiting the ability of FASN to accept non-canonical extender units to build the unique backbone. escholarship.org |

| Metabolic Channeling | Overexpression of key pathway enzymes | Increasing the flux of precursors towards the desired fatty acid product in a microbial host. d-nb.info |

| Regioselective Desaturation | Desaturase enzymes | Introducing a genetically modified desaturase to create the C-4 double bond at a specific step in the elongation process. nih.gov |

Advanced Mechanistic Studies of its Biological Transformations at the Molecular Level

The metabolic fate of this compound within a biological system is an area ripe for investigation. The presence of a methyl group on the β-carbon (C-3) is known to inhibit standard β-oxidation, the primary pathway for fatty acid degradation. jst.go.jp This suggests that this compound would likely be metabolized through alternative routes, such as α-oxidation or omega-oxidation.

Advanced mechanistic studies using techniques like mass spectrometry-based metabolomics could trace the transformation of this fatty acid in cell cultures or model organisms. By using isotopically labeled (e.g., ¹³C or ²H) versions of the molecule, researchers could track the movement of its atoms through various metabolic pathways, identifying novel metabolites and enzymatic processes.

A key research question would be how the combination of the C-3 methylidene group and the C-4 double bond influences enzyme recognition and catalysis. It is possible that this unique structure could act as a specific inhibitor or substrate for certain enzymes involved in lipid metabolism. For example, the methylation pattern of a fatty acid can be a crucial determinant in its biological role and biosynthetic origin. beilstein-journals.org Understanding these interactions at the molecular level could reveal new insights into fatty acid metabolism and its regulation.

Applications as Molecular Probes in Chemical Biology Research for Target Identification

The structural uniqueness of this compound makes it an excellent candidate for development into a molecular probe. Fatty acid analogues are valuable tools for studying metabolic processes, as they can be used to track fatty acid uptake, transport, and incorporation into more complex lipids. jst.go.jp

By modifying the molecule to include a reporter tag—such as a fluorescent group, a biotin (B1667282) moiety for affinity purification, or a radioactive isotope—researchers can create a powerful tool for chemical biology. For example, a fluorescently tagged version could be used in live-cell imaging to visualize its localization within cellular compartments and organelles.

A key application would be in "activity-based protein profiling" (ABPP) to identify the specific enzymes that interact with this fatty acid. An alkyne- or azide-functionalized version of this compound could be introduced to a cellular lysate. After it binds to its target enzymes, a reporter tag can be attached via "click chemistry," allowing for the isolation and identification of these proteins by mass spectrometry. This could lead to the discovery of novel enzymes involved in lipid metabolism or signaling pathways that are modulated by uniquely structured fatty acids.

Design of Novel Biomimetic Systems Incorporating the this compound Scaffold

Biomimetic systems aim to replicate the structure and function of biological materials for applications in medicine and biotechnology. nih.gov The incorporation of specialized lipids into these systems can be used to control their physical properties and biological interactions. The presence of methyl branches and unsaturations in fatty acid chains is known to affect the fluidity and structural properties of lipid bilayers. acs.orgnih.gov

Future research could focus on incorporating this compound into biomimetic membranes, liposomes, or tissue engineering scaffolds. nih.gov For instance, adding this fatty acid to a lipid formulation for a drug delivery vesicle could alter the membrane's permeability or stability, potentially leading to more controlled drug release.

In tissue engineering, scaffolds are often designed to mimic the extracellular matrix and guide cell growth and differentiation. nih.govnih.gov By functionalizing a polymer scaffold with this compound, it might be possible to create a microenvironment that influences the lipid metabolism of seeded cells. This could be a novel strategy for directing stem cell differentiation or promoting specific cellular behaviors, opening up new therapeutic possibilities in regenerative medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.